molecular formula C14H18ClN3O3 B2953475 Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride CAS No. 2343964-37-2

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride

Cat. No. B2953475
CAS RN: 2343964-37-2
M. Wt: 311.77
InChI Key: JANBFVHVMSMMDY-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of tryptophan, an essential amino acid, and has been found to exhibit various biological activities.

Scientific Research Applications

Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride involves the activation of the Nrf2/ARE signaling pathway. This pathway is responsible for regulating the expression of various genes involved in antioxidant defense and detoxification. Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride has been found to activate this pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also exhibits high stability, making it suitable for long-term storage. However, one limitation of using Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride in lab experiments is its relatively high cost.

Future Directions

There are several future directions for the research on Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with the Nrf2/ARE signaling pathway. Additionally, further research is needed to determine the optimal dosage and administration route for Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride in various therapeutic applications.

Synthesis Methods

The synthesis of Methyl (Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride involves the reaction between tryptophan methyl ester hydrochloride and N-Boc-2-aminoacetaldehyde in the presence of a coupling agent. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.

properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.ClH/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11;/h2-5,8,12,16H,6-7,15H2,1H3,(H,17,18);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBFVHVMSMMDY-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride

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